tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate
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Overview
Description
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- tert-Butyl (1R,4S,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ylcarbamate
Uniqueness
tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of a tert-butyl carbamate group. This unique structure imparts distinct reactivity and binding properties, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENOIERVHIUDCX-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@H]1N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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